molecular formula C32H56Cl2Ir2-2 B576695 Bis(cyclooctene)iridium(I) chloride, dimer CAS No. 12246-51-4

Bis(cyclooctene)iridium(I) chloride, dimer

Cat. No.: B576695
CAS No.: 12246-51-4
M. Wt: 896.134
InChI Key: CJJIQMGSHWWMCK-XFCUKONHSA-L
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Description

Bis(cyclooctene)iridium(I) chloride, dimer is an organoiridium compound with the formula Ir₂Cl₂(C₈H₁₄)₄. It is a yellow, air-sensitive solid that is used as a precursor to many other organoiridium compounds and catalysts . This compound is known for its role in various catalytic processes and is a valuable reagent in organometallic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(cyclooctene)iridium(I) chloride, dimer can be synthesized by reacting iridium trichloride with cyclooctene in the presence of a reducing agent. The reaction typically takes place under an inert atmosphere to prevent oxidation of the iridium complex. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity starting materials and solvents to ensure the quality of the final product. The compound is often produced in batches and stored under inert gas to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Bis(cyclooctene)iridium(I) chloride, dimer undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(cyclooctene)iridium(I) chloride, dimer is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of bis(cyclooctene)iridium(I) chloride, dimer involves the coordination of the iridium center with various ligands. The iridium atom can undergo oxidative addition and reductive elimination reactions, which are key steps in many catalytic cycles. The compound’s ability to stabilize different oxidation states of iridium makes it a versatile catalyst in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(cyclooctene)iridium(I) chloride, dimer is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other iridium complexes. Its ability to undergo a wide range of chemical reactions and its effectiveness as a catalyst in various processes make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

cyclooctene;iridium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C8H14.2ClH.2Ir/c4*1-2-4-6-8-7-5-3-1;;;;/h4*1-2H,3-8H2;2*1H;;/p-2/b4*2-1-;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJIQMGSHWWMCK-XFCUKONHSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.[Cl-].[Cl-].[Ir].[Ir]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C=C\CCC1.C1CC/C=C\CCC1.C1CC/C=C\CCC1.C1CC/C=C\CCC1.[Cl-].[Cl-].[Ir].[Ir]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H56Cl2Ir2-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001045899
Record name Chlorobis(cyclooctene)iridium dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

896.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12246-51-4
Record name Chlorobis(cyclooctene)iridium dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis((µ-chloro)bis(cyclooctene)iridium)
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Q & A

Q1: How does Chlorobis(cyclooctene)iridium(I) dimer interact with cerium(IV) ammonium nitrate (CAN) to facilitate the oxygen-evolution reaction (OER)? What is the proposed composition of the active catalyst?

A1: While the exact mechanism is still under investigation, the research suggests that Chlorobis(cyclooctene)iridium(I) dimer acts as a pre-catalyst in the presence of CAN. During the OER, a solid forms which exhibits catalytic activity. This solid is not simply iridium oxide, as often suggested in literature, but rather a more complex material. [] Characterization techniques revealed the presence of iridium, cerium, carbon, nitrogen, and oxygen within this catalytic material. [] Therefore, it's proposed that the active catalyst is an iridium oxide-based compound containing these elements, likely formed through the interaction of the iridium complex with CAN. [] Further research is needed to elucidate the precise structure and mechanism of this complex catalyst.

Q2: Are there any spectroscopic observations that support the formation of a catalytically active species upon mixing Chlorobis(cyclooctene)iridium(I) dimer with CAN?

A2: Yes, the research observed distinct peaks in the electronic spectra (500-750 nm) when Chlorobis(cyclooctene)iridium(I) dimer was mixed with CAN. [] Interestingly, similar peaks were observed with other iridium complexes in the presence of CAN. [] This observation led the researchers to hypothesize that a similar iridium oxide-based compound might be responsible for the OER activity across various iridium complexes when combined with CAN. []

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